2-Bromo-6-nitrophenol

Catalog No.
S687785
CAS No.
13073-25-1
M.F
C6H4BrNO3
M. Wt
218.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-nitrophenol

CAS Number

13073-25-1

Product Name

2-Bromo-6-nitrophenol

IUPAC Name

2-bromo-6-nitrophenol

Molecular Formula

C6H4BrNO3

Molecular Weight

218.00 g/mol

InChI

InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H

InChI Key

VEJSIOPQKQXJAT-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]

The exact mass of the compound 2-Bromo-6-nitrophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-6-nitrophenol (CAS 13073-25-1) is a specialized, di-ortho substituted aromatic building block primarily procured as an essential intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the thrombopoietin receptor agonist Eltrombopag. Featuring a phenolic hydroxyl group flanked by a bromine atom and a nitro group, this compound exhibits strong intramolecular hydrogen bonding, which dictates its distinct thermal profile (melting point 66–70 °C) and elevated acidity (pKa ~5.36)[1]. For industrial buyers, securing high-purity 2-bromo-6-nitrophenol is critical to bypassing the regioselectivity challenges and separation costs associated with the direct bromination of 2-nitrophenol, ensuring a streamlined supply chain for downstream cross-coupling and reduction workflows .

Substituting 2-bromo-6-nitrophenol with positional isomers such as 2-bromo-4-nitrophenol or 4-bromo-2-nitrophenol is structurally and functionally impossible for its primary downstream applications. In the synthesis of Eltrombopag and specific benzoxazole derivatives, the exact 1,2,3-contiguous substitution pattern is mandatory to form the required 3'-amino-2'-hydroxybiphenyl core after Suzuki coupling and nitro reduction [1]. Furthermore, the isomers lack the distinct di-ortho steric hindrance and intramolecular hydrogen bonding of the 2,6-isomer, resulting in drastically different melting points, pKa values, and solubilities. Attempting to use an analog will completely alter the reaction kinetics during phenolic protection steps and yield biologically inactive end-products [2].

Strict Structural Compatibility in Eltrombopag API Synthesis

In the synthesis of the thrombopoietin receptor agonist Eltrombopag, the 1,2,3-substitution pattern is an absolute requirement. 2-Bromo-6-nitrophenol provides this exact geometry, whereas isomers like 2-bromo-4-nitrophenol cannot form the active 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid intermediate [1].

Evidence DimensionTarget API (Eltrombopag) structural viability
Target Compound DataYields the exact 3'-amino-2'-hydroxybiphenyl precursor required for Eltrombopag
Comparator Or Baseline2-Bromo-4-nitrophenol or 4-bromo-2-nitrophenol
Quantified Difference100% pathway compatibility vs. 0% (isomers yield inactive structural analogs)
ConditionsPhenolic protection, Suzuki-Miyaura coupling, and nitro reduction

Procurement must specify the 2,6-isomer to ensure the synthesized pharmaceutical intermediate possesses the correct binding motif for thrombopoietin receptor agonism.

Thermal Behavior and Phase Processing Advantages

The di-ortho substitution of 2-bromo-6-nitrophenol forces strong intramolecular hydrogen bonding between the hydroxyl and nitro groups, significantly lowering its melting point compared to para-nitro analogs. It melts at 66–70 °C, whereas 2-bromo-4-nitrophenol melts at 111–115 °C .

Evidence DimensionMelting point (indicator of intermolecular vs. intramolecular forces)
Target Compound Data66–70 °C
Comparator Or Baseline2-Bromo-4-nitrophenol (111–115 °C)
Quantified Difference~45 °C lower melting point for the 2,6-isomer
ConditionsStandard atmospheric pressure

The lower melting point allows for lower-temperature melt processing and significantly alters crystallization solvent selection compared to para-substituted analogs.

Enhanced Acidity for High-Yield Phenolic Protection

The combined electron-withdrawing effects of the ortho-nitro and ortho-bromo groups drastically increase the acidity of the phenolic hydroxyl. With a pKa of ~5.36, it is nearly 100 times more acidic than the baseline precursor 2-nitrophenol (pKa 7.23), allowing for highly efficient deprotonation by mild bases like K2CO3 to achieve up to 87% yield during benzylation [1].

Evidence DimensionAcid dissociation constant (pKa) and protection yield
Target Compound DatapKa ~5.36; 87% benzylation yield with K2CO3
Comparator Or Baseline2-Nitrophenol baseline (pKa 7.23)
Quantified Difference~1.87 pKa unit decrease enabling high-yield mild-base protection
ConditionsBenzylation in acetonitrile at 80 °C

The higher acidity enables highly efficient deprotonation using mild bases, maximizing throughput and safety during industrial-scale phenolic protection.

Bypassing Low-Yield In-House Bromination

Direct procurement of 2-bromo-6-nitrophenol is highly favored over in-house synthesis from 2-nitrophenol. Even under optimized conditions using NBS and cyclohexylamine, the bromination of 2-nitrophenol yields only 77% of the target 2,6-isomer, with the remainder lost to unwanted isomers and complex purification steps .

Evidence DimensionRegioselective synthesis yield
Target Compound Data100% purity upon direct procurement
Comparator Or Baseline77% optimized yield via in-house bromination of 2-nitrophenol
Quantified DifferenceEliminates the ~23% or greater loss to unwanted isomers and associated purification costs
ConditionsBromination in toluene at 5 °C for 6 hours

Purchasing the pre-purified 2-bromo-6-nitrophenol eliminates the costly and time-consuming chromatographic separation of isomers required when starting from 2-nitrophenol.

Commercial Production of Eltrombopag Olamine

Directly leveraging its exact 1,2,3-substitution pattern, this compound is the mandatory starting material for synthesizing the biphenyl core of Eltrombopag, where it undergoes base-catalyzed protection followed by Suzuki coupling[1].

Synthesis of Functionalized Benzoxazoles

Because the nitro and hydroxyl groups are adjacent, reduction of the nitro group yields 2-amino-6-bromophenol, a direct precursor for cyclization into 4-bromobenzoxazole derivatives used in agrochemicals and materials science .

Mild-Base Alkylation Workflows

Taking advantage of its low pKa (~5.36), this compound is highly suitable for workflows requiring the protection of phenolic hydroxyls using mild bases (e.g., K2CO3) rather than strong, hazardous bases, ensuring high yields (up to 87%) without side reactions [2].

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.93746 Da

Monoisotopic Mass

216.93746 Da

Heavy Atom Count

11

UNII

K8VRH7JVQ6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (14.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-6-nitrophenol

Dates

Last modified: 08-15-2023

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